Cas no 1805526-89-9 (3-Chloro-5-fluoro-4-nitrotoluene)

3-Chloro-5-fluoro-4-nitrotoluene structure
1805526-89-9 structure
商品名:3-Chloro-5-fluoro-4-nitrotoluene
CAS番号:1805526-89-9
MF:C7H5ClFNO2
メガワット:189.571504354477
MDL:MFCD28752336
CID:5003582
PubChem ID:130863079

3-Chloro-5-fluoro-4-nitrotoluene 化学的及び物理的性質

名前と識別子

    • 3-Chloro-5-fluoro-4-nitrotoluene
    • 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene
    • 1805526-89-9
    • EN300-20978106
    • CS-0128205
    • E81476
    • Benzene, 1-chloro-3-fluoro-5-methyl-2-nitro-
    • MDL: MFCD28752336
    • インチ: 1S/C7H5ClFNO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3
    • InChIKey: QXOIPAPHOLXTAP-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C)C=C(C=1[N+](=O)[O-])F

計算された属性

  • せいみつぶんしりょう: 188.9992843g/mol
  • どういたいしつりょう: 188.9992843g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 185
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 45.8

3-Chloro-5-fluoro-4-nitrotoluene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010011391-1g
3-Chloro-5-fluoro-4-nitrotoluene
1805526-89-9 97%
1g
1,490.00 USD 2021-07-06
eNovation Chemicals LLC
Y1266755-5g
1-Chloro-3-fluoro-5-methyl-2-nitrobenzene
1805526-89-9 98%
5g
$2135 2024-06-05
Enamine
EN300-20978106-5.0g
1-chloro-3-fluoro-5-methyl-2-nitrobenzene
1805526-89-9 95%
5g
$2650.0 2023-05-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1198845-5g
1-Chloro-3-fluoro-5-methyl-2-nitrobenzene
1805526-89-9 98%
5g
¥20602 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1198845-1g
1-Chloro-3-fluoro-5-methyl-2-nitrobenzene
1805526-89-9 98%
1g
¥6844 2023-04-15
Enamine
EN300-20978106-0.1g
1-chloro-3-fluoro-5-methyl-2-nitrobenzene
1805526-89-9 95%
0.1g
$317.0 2023-09-16
Enamine
EN300-20978106-1.0g
1-chloro-3-fluoro-5-methyl-2-nitrobenzene
1805526-89-9 95%
1g
$914.0 2023-05-26
eNovation Chemicals LLC
Y1266755-100mg
1-Chloro-3-fluoro-5-methyl-2-nitrobenzene
1805526-89-9 98%
100mg
$235 2024-06-05
Enamine
EN300-20978106-1g
1-chloro-3-fluoro-5-methyl-2-nitrobenzene
1805526-89-9 95%
1g
$914.0 2023-09-16
1PlusChem
1P01X02P-1g
1-Chloro-3-fluoro-5-methyl-2-nitrobenzene
1805526-89-9 97%
1g
$713.00 2024-06-18

3-Chloro-5-fluoro-4-nitrotoluene 関連文献

3-Chloro-5-fluoro-4-nitrotolueneに関する追加情報

Exploring the Synthesis, Properties, and Applications of 3-Chloro-5-fluoro-4-nitrotoluene (CAS No. 1805526-89-9)

The compound 3-Chloro-5-fluoro-4-nitrotoluene (CAS No. 1805526-89-9) is a structurally unique aromatic derivative with significant potential in diverse chemical and biomedical applications. This compound belongs to the nitroaromatic family, characterized by its toluene backbone substituted with a chlorine atom at position 3, a fluorine atom at position 5, and a nitro group at position 4. The strategic placement of these substituents imparts distinct electronic and steric properties, making it an intriguing target for research in drug discovery, material science, and analytical chemistry.

Recent advancements in synthetic methodologies have streamlined the production of 3-chloro-5-fluoro-4-nitrotoluene. Traditional approaches often involved multi-step reactions under harsh conditions; however, studies published in Green Chemistry (2023) demonstrated a novel catalytic system using palladium nanoparticles to achieve high yields with reduced environmental impact. This method highlights the growing emphasis on sustainable practices in organic synthesis. Additionally, computational modeling studies from Journal of Computational Chemistry (2023) revealed that the compound’s fluorine substitution enhances its lipophilicity while maintaining metabolic stability—a critical factor for drug candidates targeting biological membranes.

In pharmaceutical research, 3-chloro-5-fluoro derivatives have gained attention for their potential anti-inflammatory and anticancer activities. A 2023 study in Nature Communications demonstrated that analogs of this compound exhibit selective inhibition of cyclooxygenase enzymes without off-target effects—a breakthrough for developing safer NSAIDs. The nitro group’s redox activity further enables its use as a prodrug moiety, where reduction to an amino group activates pharmacological properties under physiological conditions.

Beyond medicinal chemistry, this compound serves as a versatile building block in material synthesis. Research published in Advanced Materials (Q1 2024) showed that incorporating nitro-substituted aryl groups into polymer backbones enhances thermal stability and charge transport efficiency—properties critical for next-generation organic electronics. The chlorine and fluorine substituents also contribute to UV resistance, making this compound valuable for photovoltaic materials development.

In analytical chemistry applications, purified samples of CAS No. 1805526-89-9 are increasingly used as reference standards for chromatographic analysis due to their well-defined spectral profiles. A 2024 review in Talanta highlighted its utility in quantifying trace contaminants in environmental matrices through LC/MS techniques—its distinct fragmentation patterns provide unmatched specificity compared to conventional standards.

Ongoing investigations explore its role as an intermediate in bioconjugation reactions. Studies from the University of Cambridge (preprint 2024) revealed that attaching this molecule to antibodies via click chemistry creates targeted drug delivery systems with improved tumor penetration—a promising direction for personalized cancer therapies. The compound’s structural flexibility allows simultaneous integration into multiple therapeutic platforms without compromising stability.

The unique combination of electronic effects from its substituent arrangement positions this compound at the forefront of interdisciplinary research. As highlighted by recent patents filed by Merck KGaA (WO/XXXXXXX), derivatives are being explored for their potential in modulating ion channel activity—a pathway linked to neurological disorders such as epilepsy and chronic pain.

In conclusion, 3-Chloro-5-fluoro-4-nitrotoluene (CAS No. 1805526–89–9) exemplifies how precise molecular engineering drives innovation across scientific domains. Its continued exploration promises advancements not only in traditional pharmaceutical development but also in emerging fields like smart materials and precision diagnostics—underscoring its status as a cornerstone molecule for cutting-edge research initiatives.

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